Comparative Lipophilicity: A Moderate LogP of 0.41 Positions it as a Balanced Fragment for Drug Design
The target compound exhibits a consensus Log Po/w of 0.41 . In comparison, the positional isomer 1-(1H-imidazol-2-yl)propan-2-ol has a predicted LogP of -0.19, indicating a higher hydrophilicity . The N-ethyl substituted analog, 1-(1-ethyl-1H-imidazol-2-yl)propan-2-ol, demonstrates a higher LogP of 0.39, reflecting increased lipophilicity due to the ethyl group . The target compound's moderate lipophilicity is a key differentiator, potentially offering a superior balance between membrane permeability and aqueous solubility for drug-like fragments.
| Evidence Dimension | Lipophilicity (Log Po/w) |
|---|---|
| Target Compound Data | 0.41 (Consensus Log Po/w) |
| Comparator Or Baseline | 1-(1H-imidazol-2-yl)propan-2-ol: -0.19; 1-(1-ethyl-1H-imidazol-2-yl)propan-2-ol: 0.39 |
| Quantified Difference | 2-(1H-imidazol-2-yl)propan-2-ol is 0.60 LogP units more lipophilic than 1-(1H-imidazol-2-yl)propan-2-ol and 0.02 LogP units less lipophilic than its N-ethyl analog. |
| Conditions | Predicted values using consensus of iLOGP, XLOGP3, WLOGP, MLOGP, and SILICOS-IT methods. |
Why This Matters
The moderate LogP of 2-(1H-imidazol-2-yl)propan-2-ol avoids the extremes of its analogs, making it a more versatile starting point for fragment elaboration without immediate solubility or permeability penalties.
